molecular formula C19H19FN2O3 B2670543 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide CAS No. 896290-65-6

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2670543
CAS No.: 896290-65-6
M. Wt: 342.37
InChI Key: XKSCQKJUHDTEDL-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.

    Attachment of the Methylphenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidinone and acetamide moieties could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
  • N-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
  • N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-5-7-17(8-6-13)25-12-18(23)21-15-10-19(24)22(11-15)16-4-2-3-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSCQKJUHDTEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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